molecular formula C9H10ClFO3 B13877735 (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol

(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol

Cat. No.: B13877735
M. Wt: 220.62 g/mol
InChI Key: NNWVSBKYUCFWCL-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol: is an organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol typically involves the following steps:

    Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.

    Methoxylation: Introduction of methoxy groups at specific positions on the phenyl ring.

    Reduction: Conversion of the intermediate compound to the final methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)aldehyde or (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)carboxylic acid.

    Reduction: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methane.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and activity

Comparison with Similar Compounds

  • (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
  • (2-Chloro-6-fluorophenyl)methanol
  • (2-Chloro-6-fluoro-5-methylphenylboronic acid)

Uniqueness:

  • The combination of chloro, fluoro, and methoxy groups in (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol provides unique chemical properties that may not be present in similar compounds. This uniqueness can influence its reactivity, biological activity, and potential applications.

Properties

Molecular Formula

C9H10ClFO3

Molecular Weight

220.62 g/mol

IUPAC Name

(2-chloro-6-fluoro-3,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H10ClFO3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3

InChI Key

NNWVSBKYUCFWCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1F)CO)Cl)OC

Origin of Product

United States

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